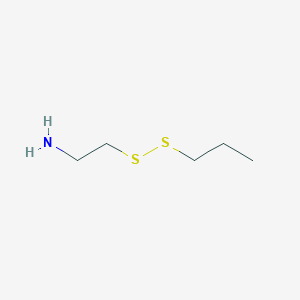
2-(Propyldisulfanyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Propyldisulfanyl)ethan-1-amine is an organic compound that belongs to the class of amines It contains a disulfide bond, which is a functional group consisting of a pair of sulfur atoms connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propyldisulfanyl)ethan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a haloalkane with a thiol, followed by the oxidation of the resulting thiol to form the disulfide bond. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide or iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Propyldisulfanyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Haloalkanes or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated amines.
Wissenschaftliche Forschungsanwendungen
2-(Propyldisulfanyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds that can modulate redox states in biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Propyldisulfanyl)ethan-1-amine involves the formation and reduction of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteamine: Contains a thiol group and is used in the treatment of cystinosis.
Cystamine: Contains a disulfide bond and is used as a radioprotective agent.
2-Mercaptoethanol: Contains a thiol group and is used as a reducing agent in biochemical research.
Uniqueness
2-(Propyldisulfanyl)ethan-1-amine is unique due to its specific structure, which includes both an amine group and a disulfide bond. This combination allows it to participate in a variety of chemical reactions and makes it a valuable tool in research and industrial applications.
Eigenschaften
CAS-Nummer |
81134-72-7 |
|---|---|
Molekularformel |
C5H13NS2 |
Molekulargewicht |
151.3 g/mol |
IUPAC-Name |
2-(propyldisulfanyl)ethanamine |
InChI |
InChI=1S/C5H13NS2/c1-2-4-7-8-5-3-6/h2-6H2,1H3 |
InChI-Schlüssel |
RRHTVPZYUQSUFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSSCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


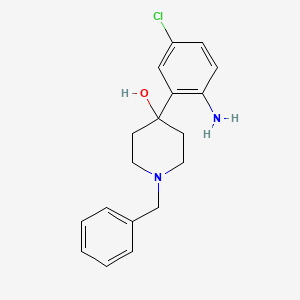
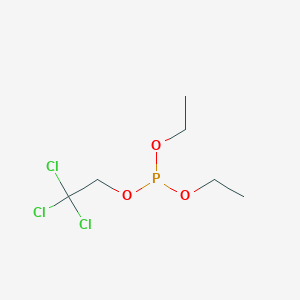
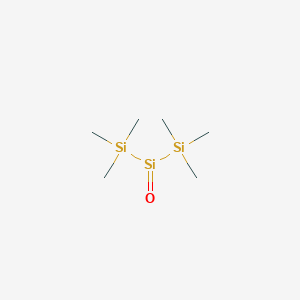
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
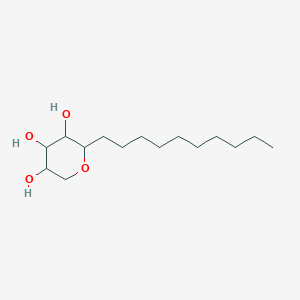
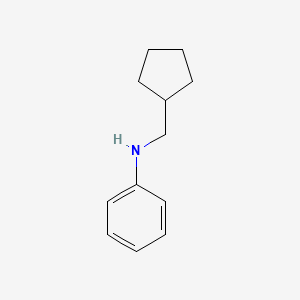
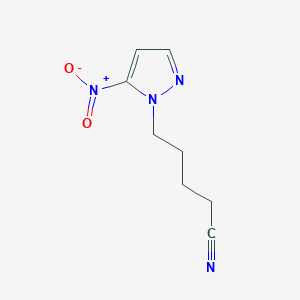

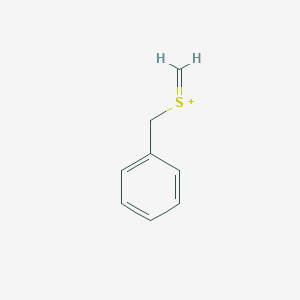
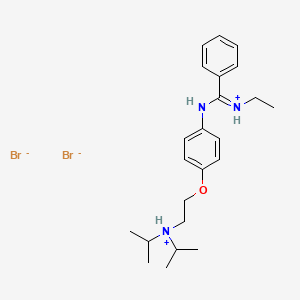
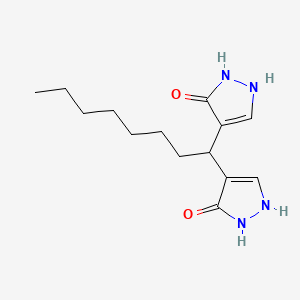
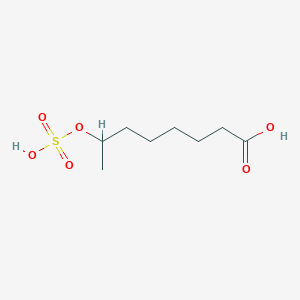
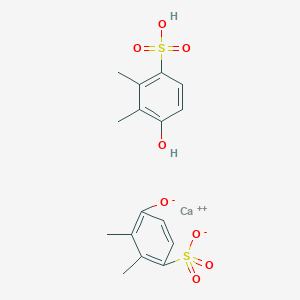
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
